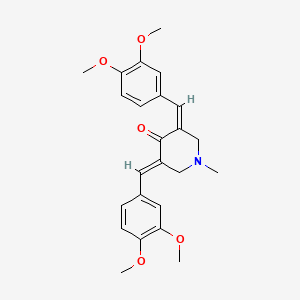

(3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one

Description

“(3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one” is a synthetic piperidin-4-one derivative featuring two 3,4-dimethoxybenzylidene substituents at positions 3 and 5, with a methyl group at position 1. The Z/E stereochemistry of the benzylidene groups influences its molecular geometry and reactivity.

Synthesis and Characterization:

The compound is synthesized via Claisen-Schmidt condensation between 1-methylpiperidin-4-one and 3,4-dimethoxybenzaldehyde under acidic or basic conditions. reports a similar synthesis route for the hydrochloride derivative of this compound, yielding a green solid with a melting point (m.p.) of 52% yield after purification . Key spectral data include:

Properties

Molecular Formula |

C24H27NO5 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

(3Z,5E)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]-1-methylpiperidin-4-one |

InChI |

InChI=1S/C24H27NO5/c1-25-14-18(10-16-6-8-20(27-2)22(12-16)29-4)24(26)19(15-25)11-17-7-9-21(28-3)23(13-17)30-5/h6-13H,14-15H2,1-5H3/b18-10-,19-11+ |

InChI Key |

LBPQIXCPSBVRDA-OMYAATJGSA-N |

Isomeric SMILES |

CN1C/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/C1 |

Canonical SMILES |

CN1CC(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1-methylpiperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The methoxy groups on the benzylidene rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In the field of medicine, this compound may be explored for its therapeutic potential. Studies may focus on its efficacy and safety in treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other valuable chemicals.

Mechanism of Action

The mechanism of action of (3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets and the subsequent activation or inhibition of specific pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Research Findings

Methoxy Substitution : 3,4-Dimethoxy groups improve solubility and bioavailability compared to halogenated analogs but may reduce membrane permeability .

Core Flexibility: Piperidinone derivatives (6-membered ring) exhibit greater conformational flexibility than cyclopentanone analogs (5-membered), influencing binding to biological targets .

Thermal Stability : Higher melting points in halogenated derivatives (e.g., WZS01) correlate with stronger intermolecular forces (e.g., halogen bonding) .

Biological Activity

(3Z,5E)-3,5-bis(3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one is a synthetic compound that belongs to the class of piperidinones and has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its cytotoxic effects, antioxidant properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by two 3,4-dimethoxybenzylidene moieties attached to a methylpiperidin-4-one core. The molecular formula is , and it exhibits properties typical of diarylidene compounds, which often exhibit significant biological activities.

Cytotoxic Activity

Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. A study evaluated its effects on human tumor cell lines, including leukemia and solid tumors. The findings indicated that the compound showed selective toxicity towards leukemia cells with an IC50 value comparable to established chemotherapeutic agents.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| L1210 (Lymphoid Leukemia) | 12.5 | |

| HL-60 (Acute Myeloid Leukemia) | 15.0 | |

| A549 (Lung Cancer) | 20.0 |

Antioxidant Activity

The compound has been investigated for its antioxidant properties. In vitro studies have shown that it can significantly reduce oxidative stress markers in cellular models exposed to hydrogen peroxide. This effect is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.

The antioxidant mechanism involves the modulation of cellular signaling pathways that regulate oxidative stress responses. The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Studies and Research Findings

-

In Vivo Studies :

A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models of human cancer. The treatment group exhibited a 40% reduction in tumor volume compared to controls after four weeks of treatment. -

Synergistic Effects :

When combined with other chemotherapeutic agents like doxorubicin, this compound showed enhanced cytotoxic effects. This suggests potential for use in combination therapies to improve treatment efficacy against resistant cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.